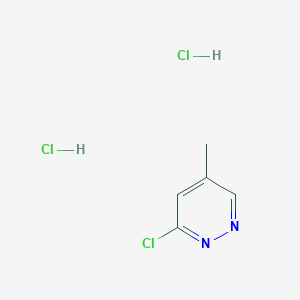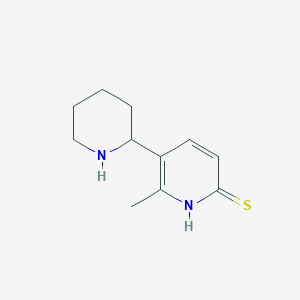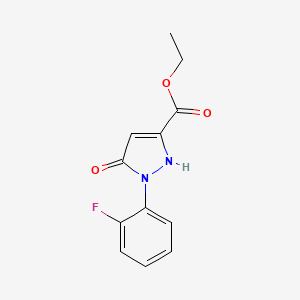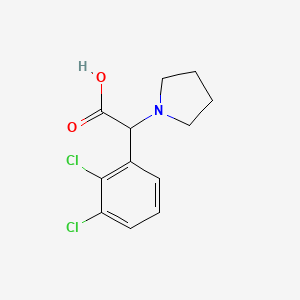![molecular formula C12H19NO6 B11813953 5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-甲基丙-2-基)氧羰基]哌啶-1,3-二羧酸是一种具有复杂结构的化合物,包含一个被羧酸基团取代的哌啶环和一个叔丁氧羰基 (Boc) 保护基团
准备方法
合成路线和反应条件
5-[(2-甲基丙-2-基)氧羰基]哌啶-1,3-二羧酸的合成通常涉及用 Boc 基团保护哌啶氮,然后引入羧酸官能团。一种常见的方法是使哌啶与二叔丁基碳酸酯 (Boc2O) 在碱 (如三乙胺) 的存在下反应。然后将得到的 Boc 保护的哌啶进行进一步反应以引入羧酸基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
5-[(2-甲基丙-2-基)氧羰基]哌啶-1,3-二羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除含氧基团或还原双键。
取代: 在适当的条件下,Boc 基团可以用其他保护基团或官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 取代反应可能涉及诸如盐酸 (HCl) 或三氟乙酸 (TFA) 等试剂以去除 Boc 基团。
主要产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
5-[(2-甲基丙-2-基)氧羰基]哌啶-1,3-二羧酸在科学研究中具有多种应用:
化学: 它被用作合成复杂有机分子的中间体,以及肽合成中的保护基团。
生物学: 该化合物可用于研究酶机制,以及作为生物活性分子的构建块。
工业: 该化合物用于生产具有特定性质的特种化学品和材料。
作用机制
5-[(2-甲基丙-2-基)氧羰基]哌啶-1,3-二羧酸的作用机制取决于其特定的应用。在药物开发中,该化合物可能作为前药起作用,在 Boc 基团经酶裂解后释放活性药物。所涉及的分子靶点和途径根据活性药物的结构及其预期的治疗效果而有所不同。
相似化合物的比较
类似化合物
3-甲基-1-[(2-甲基丙-2-基)氧羰基]哌啶-2-羧酸: 具有类似结构,但在哌啶环上的取代模式不同。
5-[(2-甲基丙-2-基)氧羰基]-3,4,6,7-四氢咪唑并[4,5-c]吡啶-6-羧酸: 包含咪唑并[4,5-c]吡啶环而不是哌啶环。
独特性
5-[(2-甲基丙-2-基)氧羰基]哌啶-1,3-二羧酸的独特性在于其特定的取代模式以及同时存在 Boc 基团和羧酸基团。
属性
分子式 |
C12H19NO6 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-10(16)8-4-7(9(14)15)5-13(6-8)11(17)18/h7-8H,4-6H2,1-3H3,(H,14,15)(H,17,18) |
InChI 键 |
GRJCDTFUIMTYAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)


![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)





